molecular formula C17H17NO B1668757 TRAF-STOP inhibitor 6877002 CAS No. 433249-94-6

TRAF-STOP inhibitor 6877002

Katalognummer: B1668757
CAS-Nummer: 433249-94-6
Molekulargewicht: 251.32 g/mol
InChI-Schlüssel: SARYOFMRLSHZFE-ZHACJKMWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

TRAF-STOP-Inhibitor 6877002 ist ein selektiver Inhibitor der Interaktion zwischen CD40 und Tumornekrosefaktor-Rezeptor-assoziiertem Faktor 6. Diese Verbindung ist bekannt für ihre Fähigkeit, die Aktivierung des nuklearen Faktors Kappa-Lichtketten-Verstärkers aktivierter B-Zellen in RAW-Zellen zu hemmen. Es hat vielversprechende Ergebnisse bei der Reduzierung der Leukozytenrekrutierung, Makrophagenaktivierung und Makrophagenproliferation in atherosklerotischen Plaques gezeigt .

Herstellungsmethoden

Der Syntheseweg für TRAF-STOP-Inhibitor 6877002 umfasst mehrere Schritte, beginnend mit der Herstellung von Zwischenverbindungen. Der detaillierte Syntheseweg und die Reaktionsbedingungen sind im Patent WO2014033122A1 beschrieben. Die Verbindung wird typischerweise durch eine Reihe von Reaktionen synthetisiert, die die Bildung von Schlüsselzwischenprodukten beinhalten, gefolgt von deren Umwandlung in das Endprodukt unter spezifischen Bedingungen .

Für die industrielle Produktion wird die Verbindung in größeren Mengen unter optimierten Reaktionsbedingungen synthetisiert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess beinhaltet die Verwendung von Lösungsmitteln wie Dimethylsulfoxid und Reagenzien wie Polyethylenglykol 300 und Tween 80, um die gewünschte Konzentration und Stabilität zu erreichen .

Chemische Reaktionsanalyse

TRAF-STOP-Inhibitor 6877002 durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

    Reduktion: Sie kann auch Reduktionsreaktionen eingehen, um reduzierte Formen zu ergeben.

    Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen bestimmte funktionelle Gruppen durch andere ersetzt werden.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .

Wirkmechanismus

Target of Action

The primary target of the TRAF-STOP inhibitor 6877002, also known as the CD40-TRAF6 inhibitor, is the interaction between CD40 and Tumor Necrosis Factor Receptor-Associated Factor 6 (TRAF6) . CD40 is a costimulatory protein found on antigen-presenting cells and is required for their activation. The binding of CD40 with its ligand (CD40L) is known to play a central role in governing the activation and regulation of the immune response .

Mode of Action

The this compound selectively inhibits the interaction between CD40 and TRAF6 . This inhibition disrupts the downstream signaling pathways that are initiated by the CD40-TRAF6 interaction . The compound has been shown to inhibit the activation of NF-κB in RAW cells .

Biochemical Pathways

The CD40-TRAF6 interaction plays a crucial role in the NF-κB signaling pathway . When this interaction is inhibited by the this compound, the activation of NF-κB in cells is reduced . This leads to a decrease in the production of pro-inflammatory cytokines, which are downstream effects of the NF-κB pathway .

Pharmacokinetics

The this compound has been found to have low bioavailability (8.43%) and rapid clearance when orally administered in rats . This is likely due to a fast first-pass effect in mouse hepatocytes and uptake by macrophages . Despite its rapid metabolism, the compound has high efficacy, which may be attributed to the presence of active metabolites that bind to the CD40-TRAF6 pocket .

Result of Action

The inhibition of the CD40-TRAF6 interaction by the this compound results in a reduction of leukocyte recruitment and macrophage activation . It also reduces macrophage proliferation in atherosclerotic plaques . These effects contribute to the prevention of the progression of established atherosclerosis in mice .

Action Environment

The action of the this compound can be influenced by environmental factors. For instance, the compound should be used only in areas with appropriate exhaust ventilation to avoid inhalation and contact with eyes and skin . Additionally, the compound’s action may be affected by the presence of other drugs, as it has been found to inhibit the CYP1A2 enzyme, suggesting a potential for drug-drug interactions .

Vorbereitungsmethoden

The synthetic route for TRAF-STOP inhibitor 6877002 involves several steps, starting from the preparation of intermediate compounds. The detailed synthetic route and reaction conditions are outlined in patent WO2014033122A1. The compound is typically synthesized through a series of reactions involving the formation of key intermediates, followed by their conversion into the final product under specific conditions .

For industrial production, the compound is synthesized in larger quantities using optimized reaction conditions to ensure high yield and purity. The process involves the use of solvents like dimethyl sulfoxide and reagents such as polyethylene glycol 300 and Tween 80 to achieve the desired concentration and stability .

Analyse Chemischer Reaktionen

TRAF-STOP inhibitor 6877002 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: It can also undergo reduction reactions to yield reduced forms.

    Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

In Vitro Studies

In vitro experiments have demonstrated that TRAF-STOP inhibitor 6877002 can significantly inhibit the differentiation of bone marrow-derived monocytes/macrophages into osteoclasts when stimulated by CD40 ligand (CD40L) and receptor activator of nuclear factor kappa-B ligand (RANKL). This inhibition leads to reduced NF-κB signaling activity and diminished bone resorption capacity, indicating potential applications in bone-related pathologies as well .

In Vivo Studies

In vivo studies using apolipoprotein E-deficient (ApoE−/−) mice have shown that administration of this compound at a dosage of 10 μM/kg/day for six weeks leads to significant reductions in atherosclerotic plaque formation. Key findings include:

  • Reduction in Plaque Size : A marked decrease in total atherosclerotic plaque area was observed compared to control groups.
  • Stable Plaque Phenotype : Treated plaques exhibited characteristics indicative of stability, including smaller necrotic cores and reduced inflammatory cell infiltration (e.g., Ly6G+ neutrophils and CD3+ T cells) within the plaques .
  • Improved Metabolic Parameters : The treatment did not adversely affect body weight or plasma cholesterol levels, suggesting that the compound does not induce immunosuppressive side effects while effectively targeting atherosclerosis .

Summary of Findings from Key Studies

Study ReferenceStudy DesignKey Findings
Huang et al. (2023) In vitro & In vivoInhibited osteoclast differentiation; reduced plaque size and inflammatory cell recruitment.
Seijkens et al. (2018) Animal model (ApoE−/− mice)Reduced total plaque area; stable plaque phenotype; decreased macrophage proliferation.
OUP (2023) Translational studyDemonstrated efficacy in reducing monocyte recruitment; low drug-drug interaction potential noted.

Broader Implications for Immunology

The applications of this compound extend beyond atherosclerosis into other areas of immunology and inflammation management. The compound's ability to modulate immune cell activation suggests potential therapeutic uses in various autoimmune diseases and chronic inflammatory conditions where CD40 signaling is implicated.

Potential Future Research Directions

  • Autoimmune Diseases : Investigating the efficacy of this compound in models of diseases such as rheumatoid arthritis or lupus.
  • Combination Therapies : Exploring synergistic effects when used alongside other immunomodulatory agents.
  • Long-term Safety Studies : Conducting extended studies to assess the long-term safety profile and potential side effects associated with chronic use.

Vergleich Mit ähnlichen Verbindungen

TRAF-STOP-Inhibitor 6877002 ist einzigartig in seiner selektiven Hemmung der CD40-Tumornekrosefaktor-Rezeptor-assoziierten Faktor 6-Interaktion. Ähnliche Verbindungen umfassen:

  • CTK7A
  • HIF-2α-IN-8
  • Tiloron-Dihydrochlorid
  • Glucosaminsulfat
  • HIF1-IN-3

Diese Verbindungen zielen ebenfalls auf entzündliche Signalwege ab, unterscheiden sich jedoch in ihren spezifischen Wirkmechanismen und molekularen Zielstrukturen .

Biologische Aktivität

TRAF-STOP inhibitor 6877002 is a selective small molecule inhibitor that targets the CD40-TRAF6 signaling pathway, which plays a critical role in various inflammatory and cardiovascular diseases, particularly atherosclerosis. This article delves into the biological activity of 6877002, highlighting its mechanisms, efficacy in preclinical studies, and potential therapeutic applications.

The CD40-TRAF6 interaction is essential for the activation of NF-κB and other pro-inflammatory pathways. By inhibiting this interaction, TRAF-STOP 6877002 effectively reduces inflammatory responses without impairing other CD40-mediated immune functions. This selectivity is crucial as it minimizes the risk of immunosuppression associated with broader CD40 antagonists .

Preclinical Studies

Extensive research has demonstrated the efficacy of TRAF-STOP 6877002 in reducing atherosclerosis in apolipoprotein E-deficient (ApoE-/-) mice. Key findings from various studies include:

  • Reduction in Atherosclerotic Plaque : Treatment with 6877002 resulted in a significant reduction of atherosclerotic plaque area by 47% in the aortic arch compared to control groups .
  • Macrophage Activity : The inhibitor decreased macrophage activation and recruitment, leading to smaller necrotic cores within plaques and a more stable plaque phenotype .
  • Immune Cell Composition : Flow cytometry analyses revealed decreased numbers of activated classical monocytes and reduced expression of CD40 and β2-integrin on these cells, indicating impaired recruitment ability .

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of TRAF-STOP 6877002 indicates rapid hepatic clearance and low bioavailability (8.43%) when administered orally. However, intravenous administration showed improved bioavailability, suggesting that formulation strategies could enhance its therapeutic potential . Importantly, studies have shown that 6877002 does not exhibit significant toxicity or adverse effects on metabolic parameters or organ function in treated animals .

Comparative Data Table

ParameterThis compoundControl Group
Atherosclerotic Plaque AreaReduced by 47%No significant change
Macrophage ActivationDecreasedIncreased
Necrotic Core SizeSmallerLarger
Monocyte RecruitmentReduced by 30.5%No significant change
Bioavailability (Oral)8.43%N/A

Case Studies

  • Atheroprotective Effects : In a study involving ApoE-/- mice fed a Western diet, treatment with TRAF-STOP 6877002 halted the progression of established atherosclerosis over six weeks. The treated mice exhibited stable plaque characteristics with increased collagen content and reduced immune cell infiltration .
  • Neuroinflammation : Another study assessed the effects of 6877002 on neuroinflammatory conditions using experimental autoimmune encephalomyelitis (EAE) models. The inhibitor reduced monocyte infiltration into the central nervous system and improved overall disease severity .

Eigenschaften

IUPAC Name

(E)-3-(2,5-dimethylanilino)-1-phenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO/c1-13-8-9-14(2)16(12-13)18-11-10-17(19)15-6-4-3-5-7-15/h3-12,18H,1-2H3/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SARYOFMRLSHZFE-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC=CC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)N/C=C/C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

433249-94-6
Record name 433249-94-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
TRAF-STOP inhibitor 6877002
Reactant of Route 2
Reactant of Route 2
TRAF-STOP inhibitor 6877002
Reactant of Route 3
Reactant of Route 3
TRAF-STOP inhibitor 6877002
Reactant of Route 4
Reactant of Route 4
TRAF-STOP inhibitor 6877002
Reactant of Route 5
Reactant of Route 5
TRAF-STOP inhibitor 6877002
Reactant of Route 6
Reactant of Route 6
TRAF-STOP inhibitor 6877002
Customer
Q & A

Q1: What is the mechanism of action for TRAF-STOP Inhibitor 6877002, and how does this impact downstream signaling?

A: this compound acts by directly disrupting the protein-protein interaction between CD40 and TRAF6. [] CD40, a co-stimulatory receptor found on immune cells like macrophages and B cells, requires interaction with TRAF adaptor proteins for downstream signaling. [] By inhibiting the binding of TRAF6 to CD40, this inhibitor specifically blocks the activation of inflammatory pathways downstream of CD40, including the production of pro-inflammatory cytokines like TNF and IL-6. [, , ] This targeted inhibition of CD40-TRAF6 signaling has been shown to reduce inflammation and ameliorate disease in models of atherosclerosis, obesity-associated insulin resistance, and sepsis. [, , ]

Q2: What is the significance of targeting the CD40-TRAF6 pathway specifically, as opposed to other points in the CD40 signaling cascade?

A: While inhibiting CD40 ligand (CD40L) binding to CD40 effectively reduces inflammation, long-term blockade leads to immune suppression. [] The CD40 receptor utilizes different TRAF proteins (TRAF2, 3, 5, 6) to activate diverse signaling cascades. [] Interestingly, studies show that CD40-TRAF2/3/5 signaling might even play a protective role in obesity-related metabolic complications. [] Therefore, targeting the CD40-TRAF6 interaction specifically offers a more precise approach. This focused inhibition allows for a reduction in inflammation associated with certain disease states, while potentially avoiding the broader immunosuppressive effects of complete CD40 pathway blockade. [, ]

Q3: What in vivo evidence supports the therapeutic potential of this compound?

A: Preclinical studies using mouse models have demonstrated promising results. In Apoe-/- mice, which are prone to atherosclerosis, administration of TRAF-STOP inhibitors led to a significant reduction in atherosclerotic plaque size. This reduction was attributed to decreased monocyte and neutrophil recruitment to the artery wall, as well as a decrease in inflammatory cytokine production. [] Furthermore, encapsulating this compound in HDL-based nanoparticles enhanced its delivery to macrophages, further improving its efficacy in reducing atherosclerosis. [] Additionally, this inhibitor showed promise in a mouse model of obesity-associated insulin resistance, where it improved insulin sensitivity and reduced inflammation in adipose tissue. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.